ethyl 4-(3-(1H-indol-4-yl)ureido)benzoate
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Overview
Description
ETHYL 4-{[(1H-INDOL-4-YLAMINO)CARBONYL]AMINO}BENZOATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(1H-INDOL-4-YLAMINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 1H-indole-4-carboxylic acid to yield the final product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for indole derivatives, including ETHYL 4-{[(1H-INDOL-4-YLAMINO)CARBONYL]AMINO}BENZOATE, often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(1H-INDOL-4-YLAMINO)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
ETHYL 4-{[(1H-INDOL-4-YLAMINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ETHYL 4-{[(1H-INDOL-4-YLAMINO)CARBONYL]AMINO}BENZOATE involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression . This binding can lead to the inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide
Uniqueness
ETHYL 4-{[(1H-INDOL-4-YLAMINO)CARBONYL]AMINO}BENZOATE is unique due to its specific structure, which combines the indole nucleus with a benzoate moiety. This combination enhances its biological activity and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl 4-(1H-indol-4-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-17(22)12-6-8-13(9-7-12)20-18(23)21-16-5-3-4-15-14(16)10-11-19-15/h3-11,19H,2H2,1H3,(H2,20,21,23) |
InChI Key |
CSWNNEIMCYQPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
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